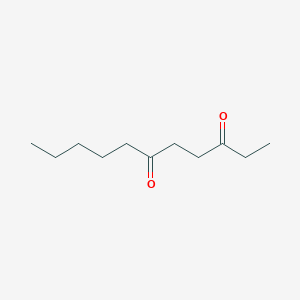
Undecane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane-3,6-dione is an organic compound with the molecular formula C11H20O2 It is a diketone, meaning it contains two ketone functional groups located at the 3rd and 6th positions of the undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecane-3,6-dione can be synthesized through several methods. One common approach involves the oxidation of undecane using strong oxidizing agents. Another method includes the reaction of 1,4-diketones with appropriate reagents to form the desired diketone structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes that allow for efficient and scalable synthesis. These methods utilize advanced reactors and optimized reaction conditions to produce large quantities of the compound with minimal waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Undecane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or hydrocarbons.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted diketone derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Undecane-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which undecane-3,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: Known for its unique cage-like structure and potential medicinal applications.
Spiro[5.5]undecane derivatives: These compounds exhibit interesting stereochemistry and are studied for their potential biological activities.
Uniqueness
Unlike some of its more complex counterparts, it offers a simpler framework that can be easily modified for various purposes .
Properties
CAS No. |
39557-22-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
undecane-3,6-dione |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h3-9H2,1-2H3 |
InChI Key |
KWHQQLQVDJMZTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


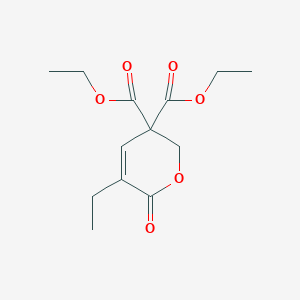


![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
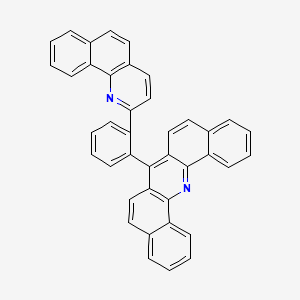
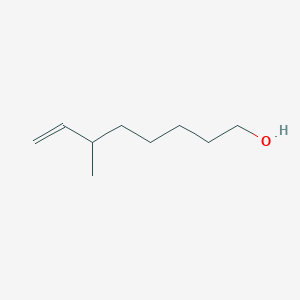
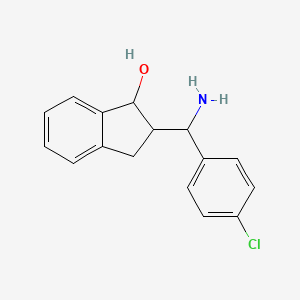

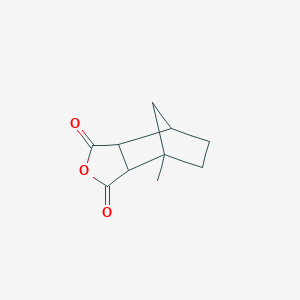
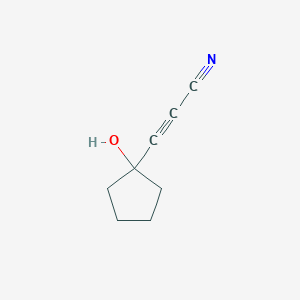
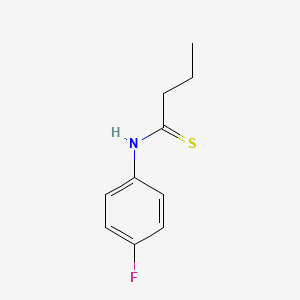

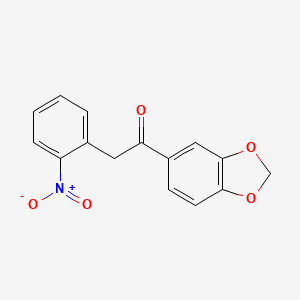
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)
